N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide is a compound with the molecular formula and a molecular weight of 293.39 g/mol. This compound is classified under thiazolo[3,2-a]pyrimidine derivatives, which are known for their diverse biological activities, including potential therapeutic uses in various medical fields. The CAS number for this compound is 946357-79-5, indicating its unique identification in chemical databases.
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide involves several steps that typically include the formation of the thiazolo[3,2-a]pyrimidine core structure. Various methods have been documented for synthesizing thiazolo[3,2-a]pyrimidines, often involving condensation reactions of appropriate precursors such as thioketones and amines or other nitrogen-containing compounds.
The molecular structure of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide can be represented using various chemical notation systems:
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC(C)(C)C)C
HTQFEZFKQNUQRV-UHFFFAOYSA-N
The structure features a thiazole ring fused to a pyrimidine system, which contributes to its biological activity. The presence of the dimethylbutanamide side chain enhances its lipophilicity and potential interaction with biological targets.
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide can participate in various chemical reactions typical of amides and heterocyclic compounds:
The mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide is primarily linked to its interaction with specific biological targets:
Data on specific mechanisms may vary based on ongoing research into its pharmacological effects.
The physical and chemical properties of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide include:
While specific physical properties such as melting point and boiling point are not available from the sources reviewed, these properties are critical for understanding the compound's stability and handling characteristics.
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide has potential applications in scientific research due to its unique structural properties:
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2